
3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-chloro-N-(2-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyrimidin-5-yl)benzamide, also known as CMPB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CMPB is a pyrimidine-based compound that has been synthesized using various methods, and its mechanism of action and biochemical effects have been extensively studied.
Aplicaciones Científicas De Investigación
Anti-inflammatory Applications
Research on pyrazolo[3,4-d]pyrimidine derivatives, closely related to the compound , has shown that these compounds exhibit significant anti-inflammatory properties. They function as COX-2 selective inhibitors, providing a potential pathway for the development of new anti-inflammatory drugs. Molecular modeling studies have confirmed their biological activity, making them valuable candidates for further pharmacological evaluation (Raffa et al., 2009).
Anticancer and Anti-5-lipoxygenase Agents
Novel pyrazolopyrimidines have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, indicating their potential in cancer treatment and as anti-inflammatory agents. These compounds have shown cytotoxic effects against cancer cell lines and inhibited 5-lipoxygenase, a key enzyme involved in inflammation (Rahmouni et al., 2016).
Antiviral Activities
The synthesis of benzamide-based 5-aminopyrazoles and their fused heterocycles has demonstrated remarkable antiavian influenza virus activity. This research presents a new route to the synthesis of these compounds, highlighting their significant antiviral activities against the H5N1 strain of bird flu influenza, thus offering potential applications in antiviral drug development (Hebishy et al., 2020).
KCNQ2/Q3 Potassium Channel Openers
N-Pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, showing efficacy in animal models of epilepsy and pain. These findings suggest the therapeutic potential of these compounds in treating neurological disorders by modulating potassium channel activity (Amato et al., 2011).
Synthesis and Antimicrobial Activity
Research on the synthesis of novel heterocycles has also shown that these compounds possess antimicrobial activities. These studies have led to the development of compounds with promising applications in addressing antibiotic resistance, highlighting the importance of pyrazole and pyrimidine derivatives in the search for new antimicrobial agents (Fahim et al., 2021).
Mecanismo De Acción
Target of Action
Pyrazole-bearing compounds, which include this compound, are known for their diverse pharmacological effects .
Mode of Action
It is suggested that the strong hydrogen-bonding interactions between the nh moiety of the compound and the residual amino acids in the active site of the enzyme might play a role .
Biochemical Pathways
It is known that pyrazole-bearing compounds can have potent antileishmanial and antimalarial activities .
Result of Action
It is known that pyrazole derivatives can have potent antileishmanial and antimalarial activities .
Propiedades
IUPAC Name |
3-chloro-N-[2-(3,4,5-trimethylpyrazol-1-yl)pyrimidin-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN5O/c1-10-11(2)22-23(12(10)3)17-19-8-15(9-20-17)21-16(24)13-5-4-6-14(18)7-13/h4-9H,1-3H3,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNSNNMFHYGJPEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)C2=NC=C(C=N2)NC(=O)C3=CC(=CC=C3)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



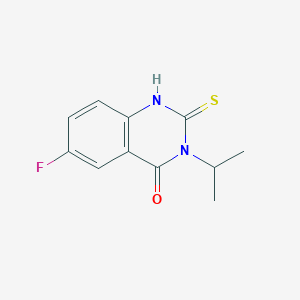
![2-((4-ethyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(3-(methylthio)phenyl)acetamide](/img/structure/B2565398.png)
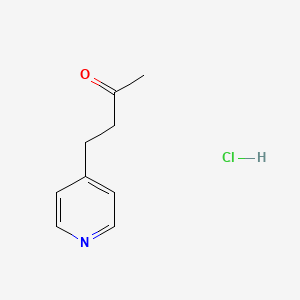
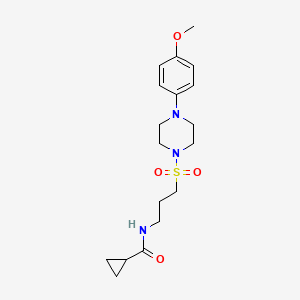
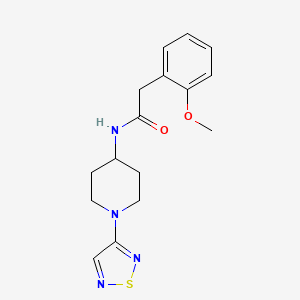
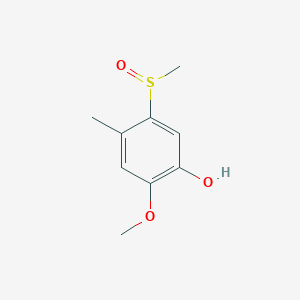
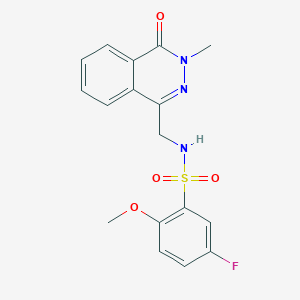
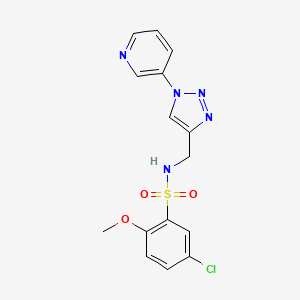
![(3Z)-1-(3-fluorobenzyl)-3-{[(3-fluoro-4-methylphenyl)amino]methylene}-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2565408.png)


![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)